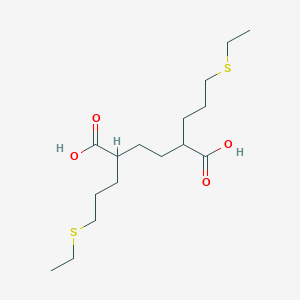
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid is an organic compound with the molecular formula C16H30O4S2 and a molecular weight of 350.537 g/mol This compound is characterized by the presence of two ethylsulfanylpropyl groups attached to a hexanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid typically involves the reaction of hexanedioic acid with 3-ethylsulfanylpropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl groups can participate in redox reactions, influencing cellular processes. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, affecting their function .
相似化合物的比较
Similar Compounds
- 2,5-Bis(3-methylsulfanylpropyl)hexanedioic acid
- 2,5-Bis(3-ethylsulfanylbutyl)hexanedioic acid
- 2,5-Bis(3-ethylsulfanylpropyl)pentanedioic acid
Uniqueness
2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid is unique due to the specific arrangement of its ethylsulfanylpropyl groups and hexanedioic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
属性
CAS 编号 |
6633-98-3 |
|---|---|
分子式 |
C16H30O4S2 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
2,5-bis(3-ethylsulfanylpropyl)hexanedioic acid |
InChI |
InChI=1S/C16H30O4S2/c1-3-21-11-5-7-13(15(17)18)9-10-14(16(19)20)8-6-12-22-4-2/h13-14H,3-12H2,1-2H3,(H,17,18)(H,19,20) |
InChI 键 |
XKHASJBJOUTTIS-UHFFFAOYSA-N |
规范 SMILES |
CCSCCCC(CCC(CCCSCC)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


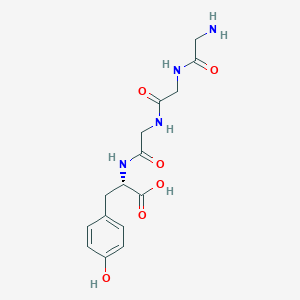
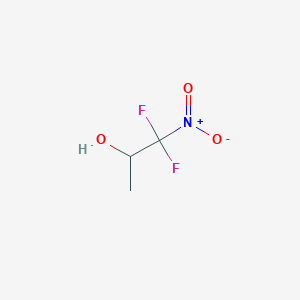

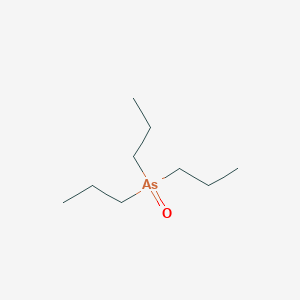

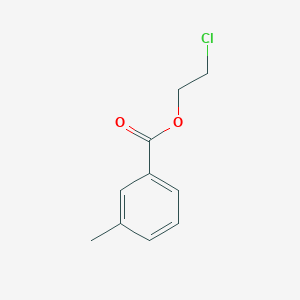

![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
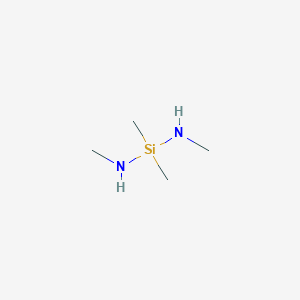
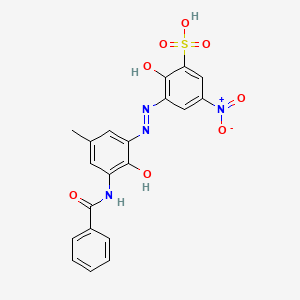
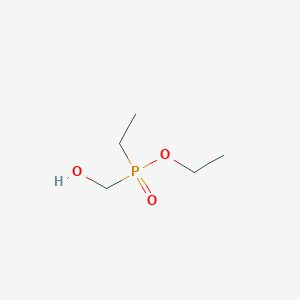
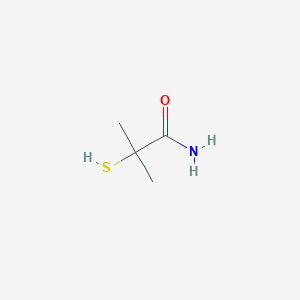
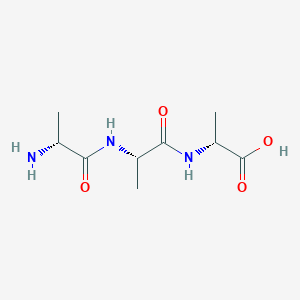
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
